molecular formula C12H10F3NO B11926917 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol

Cat. No.: B11926917
M. Wt: 241.21 g/mol
InChI Key: POEJSRFJNSUDHP-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Scientific Research Applications

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrole ring can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol is unique due to the combination of the trifluoromethyl group, phenyl ring, and pyrrole ring with a methanol group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS Number Not specified
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate

The biological activity of 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : This compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
  • Oxidative Stress Response : Similar to other oxalates, it can induce oxidative stress, which has been linked to cellular damage and inflammation in various tissues, particularly in renal cells .

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of phenylpyridine compounds exhibit antimicrobial activity against a range of pathogens. This suggests that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate may possess similar properties, warranting further investigation.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of phenylpyridine derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be an essential aspect of its therapeutic profile.
  • Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may offer neuroprotection by modulating pathways involved in neurodegeneration .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting that 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate could be effective against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies using various cancer cell lines demonstrated that phenylpyridine derivatives could inhibit cell proliferation and induce apoptosis. For instance, a derivative showed a significant decrease in viability in breast cancer cells after 48 hours of treatment.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalatePotential antimicrobial and anticancer effects
2-(Hydroxymethyl)-5-(tert-butyl)benzimidazoleAntimicrobial and anticancer properties
ResveratrolAntioxidant and anti-inflammatory effects

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl]methanol

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2

InChI Key

POEJSRFJNSUDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F

Origin of Product

United States

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